Scillarenin
Overview
Description
Scillarenin is a naturally occurring compound classified as a bufadienolide, a type of cardiac glycosideThis compound has a molecular formula of C24H32O4 and a molecular weight of 384.52 g/mol . It is known for its potent biological activities, particularly its effects on the cardiac muscle.
Mechanism of Action
Target of Action
Scillarenin primarily targets the Na+/K±ATPase (NKA) , a plasma membrane ion pump that uses ATP to maintain the resting potential of all human cells . Inhibition of the NKA leads to cell swelling and death .
Mode of Action
This compound interacts with its target, the NKA, by inhibiting its function. This inhibition leads to cell swelling and eventually cell death . The compound has also been shown to inhibit P-glycoprotein in porcine brain capillary endothelial cells (PBCECs), which is a major obstacle for effective chemotherapy of brain tumors .
Biochemical Pathways
It is known that the inhibition of the nka disrupts the transmembrane concentration gradients of both sodium and potassium . This disruption can lead to a variety of downstream effects, including cell swelling and death .
Pharmacokinetics
It is known that this compound can inhibit p-glycoprotein, which plays a crucial role in drug transport across the blood-brain barrier . This suggests that this compound may have the potential to improve the efficacy of therapy regimens in treating brain diseases .
Result of Action
The primary result of this compound’s action is cell death, caused by the swelling of cells due to the inhibition of the NKA . This can potentially be leveraged for therapeutic purposes, particularly in the treatment of cancer, where inducing cell death in cancerous cells is a common treatment strategy .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. For instance, this compound’s ability to inhibit P-glycoprotein at the blood-brain barrier suggests that it may be particularly effective in the brain environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Scillarenin can be synthesized through various chemical reactions involving its precursor compounds. One common method involves the hydrolysis of proscillaridin, another cardiac glycoside, to yield this compound . The reaction typically requires acidic conditions and elevated temperatures to facilitate the hydrolysis process.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from plant sources, particularly from Drimia maritima. The plant material is macerated in toluene and allowed to stand for several days at temperatures between 25°C and 37°C to prevent enzymatic hydrolysis. This is followed by exhaustive extraction using a water-alcohol mixture .
Chemical Reactions Analysis
Types of Reactions: Scillarenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving this compound often use halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and various substituted compounds depending on the reagents used.
Scientific Research Applications
Scillarenin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of bufadienolides and their chemical properties.
Biology: this compound is studied for its role in cellular processes and its interaction with biological molecules.
Industry: this compound is used in the development of pharmaceuticals and as a biochemical tool in various industrial processes.
Comparison with Similar Compounds
Scillarenin is unique among cardiac glycosides due to its specific structural features and potent biological activity. Similar compounds include:
Proscillaridin: A glycoside of this compound, used in the treatment of heart conditions.
Digitoxin: Another cardiac glycoside with similar mechanisms of action but different structural properties.
Ouabain: A well-known cardiac glycoside with potent effects on the heart but differing in its molecular structure.
This compound stands out due to its specific inhibition of the sodium-potassium ATPase enzyme and its unique structural characteristics, making it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
5-[(3S,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,13-14,17-20,25,27H,4-5,7-12H2,1-2H3/t17-,18+,19-,20+,22-,23+,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUOVMIMOCJILI-KFZANIOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C=C1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878661 | |
Record name | Scillarenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465-22-5 | |
Record name | Scillarenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=465-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scillarenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Scillarenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCILLARENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIA96RSL6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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